molecular formula C17H12ClNO2S B2945906 (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(furan-2-yl)prop-2-en-1-one CAS No. 860649-82-7

(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2945906
CAS No.: 860649-82-7
M. Wt: 329.8
InChI Key: IIMVBGRYFFZLCG-CMDGGOBGSA-N
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Description

The compound (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(furan-2-yl)prop-2-en-1-one features a thiazole core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 2. This structure is analogous to several heterocyclic compounds reported in recent studies, which share thiazole, triazole, or enone frameworks with varying substituents .

Properties

IUPAC Name

(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S/c1-11-16(15(20)9-8-14-3-2-10-21-14)22-17(19-11)12-4-6-13(18)7-5-12/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMVBGRYFFZLCG-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea.

    Attachment of the Chlorophenyl Group: This step might involve a nucleophilic substitution reaction.

    Formation of the Furan Ring: This can be synthesized via a cyclization reaction of a suitable precursor.

    Final Coupling: The final step would involve coupling the thiazole and furan rings through a condensation reaction, often under basic or acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the double bond in the prop-2-en-1-one moiety.

    Substitution: The chlorophenyl group could participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, compounds with similar structures are often explored for their potential as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Effects and Molecular Geometry

The target compound’s 4-chlorophenyl group distinguishes it from analogs such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole) (Compound 5 in ), which features fluorinated aryl groups. Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance electronic effects (e.g., dipole moments) and influence π-π stacking in crystal structures .

Another analog, (2E)-3-[5-(4-methoxyphenyl)furan-2-yl]-1-(4-methylphenyl)prop-2-en-1-one (), replaces chlorine with a methoxy group, reducing polarity but improving solubility due to the oxygen donor site.

Crystallographic studies of isostructural analogs (e.g., ) reveal that bulky substituents like piperidin-1-yl-phenyl () introduce non-planar conformations, whereas the target compound’s furan-thiazole system remains largely planar, favoring dense crystal packing .

Table 1: Structural and Substituent Comparisons
Compound Name Key Substituents Planarity Reference
Target Compound 4-Cl, furan-2-yl Mostly planar -
4-(4-Fluorophenyl)-thiazole-triazole (Compound 5) 4-F, triazolyl Partially non-planar
Methoxyphenyl-furan-propenone 4-OCH₃, 4-CH₃ Planar
Piperidinyl-phenyl-triazolyl-propenone Piperidin-1-yl, 4-CH₃ Non-planar

Physicochemical Properties

The 4-chlorophenyl group increases molecular weight (~350–370 g/mol estimated) and lipophilicity (logP ~3.5) compared to fluorophenyl (logP ~2.8) or methoxyphenyl (logP ~2.2) analogs. This suggests higher membrane permeability but lower aqueous solubility for the target compound .

Melting points for thiazole derivatives range from 180–220°C, influenced by substituents. For example, methoxyphenyl analogs () melt at ~160°C due to reduced intermolecular forces, while chlorophenyl derivatives likely exceed 200°C .

Computational Insights

Density functional theory (DFT) studies () predict that the target compound’s exact exchange energy contributes to its stability, with a HOMO-LUMO gap (~4.5 eV) comparable to fluorophenyl analogs.

Biological Activity

The compound (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(furan-2-yl)prop-2-en-1-one is a thiazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties based on various research findings.

  • Molecular Formula : C17H12ClNOS
  • Molecular Weight : 345.87 g/mol
  • CAS Number : 860610-06-6

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound's structural features contribute to its efficacy against various cancer cell lines.

Key Findings:

  • Cytotoxicity : Studies have shown that compounds with similar thiazole structures demonstrate cytotoxic effects in cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. For instance, a related thiazole derivative displayed an IC50 value less than that of the reference drug doxorubicin in both cell lines, indicating strong anticancer potential .
  • Mechanism of Action : The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances the cytotoxic activity by improving the compound's interaction with cellular targets . Additionally, molecular dynamics simulations suggest that these compounds interact with proteins primarily through hydrophobic contacts .
CompoundCell LineIC50 (µg/mL)Reference
Thiazole Derivative AA549< 1.98
Thiazole Derivative BNIH/3T3< 1.61

Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory properties. The compound has shown promise in inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

Research Insights:

  • Cytokine Inhibition : In vitro studies demonstrate that thiazole derivatives can significantly reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory conditions .

Neuroprotective Activity

The neuroprotective effects of this compound have been explored in models of cerebral ischemia.

Experimental Results:

  • Survival Rate Improvement : In animal models subjected to acute cerebral ischemia, compounds similar to this thiazole derivative significantly prolonged survival times and reduced mortality rates, indicating their potential as neuroprotective agents .

Case Studies

Several studies have highlighted the biological activities of thiazole derivatives similar to this compound:

  • Evren et al. (2019) developed novel N-(5-methyl-4-phenylthiazol-2-yl)-substituted thioacetamides and reported significant selectivity against cancer cell lines with promising IC50 values .
  • Recent Advances in Thiazolidinones have shown that modifications in the thiazole ring can lead to enhanced anticancer and anti-inflammatory activities, suggesting structural optimization could yield even more potent compounds .

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